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Compound of Interest

Compound Name: 2-lodo-5-methoxybenzoic acid

Cat. No.: B1316975

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-lodo-5-methoxybenzoic acid
and its derivatives, specifically the methyl ester and the N-isopropyl amide. The following
sections present a summary of their key spectroscopic data, detailed experimental protocols for
the analyses, and a visual representation of the general spectroscopic workflow. This
information is intended to aid in the identification, characterization, and quality control of these
compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available experimental spectroscopic data for 2-lodo-5-
methoxybenzoic acid and its derivatives. Please note that a complete experimental dataset
was not available in the public domain at the time of this compilation. Missing data points are
indicated as "Not available.”

Table 1: *H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (8) in ppm
2-lodo-5-methoxybenzoic acid Not available Not available
Methyl 2-iodo-5- i .
Not available Not available

methoxybenzoate

7.68 (d, J=8.6 Hz, 1H), 6.96 (d,

J=2.9 Hz, 1H), 6.68 (dd, J=8.6,
2-lodo-N-isopropyl-5- 2.9 Hz, 1H), 5.61 (br d, J=6.3

propy cDCls ) (

methoxybenzamide[1][2][3]

Hz, 1H), 4.34-4.24 (m, 1H),
3.80 (s, 3H), 1.29 (d, J=6.3 Hz,
6H)

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (8) in ppm
2-lodo-5-methoxybenzoic acid Not available Not available
Methyl 2-iodo-5- ) )

Not available Not available
methoxybenzoate

] 168.2, 159.7, 143.2, 140.4,

2-lodo-N-isopropyl-5-

CDCls 117.6, 114.0, 80.6, 55.5, 42.2,

methoxybenzamide[1][2][3]

22.6

Table 3: IR Spectroscopic Data

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.rsc.org/suppdata/d1/ra/d1ra03142b/d1ra03142b1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.researchgate.net/publication/324843046_2-Iodo-N-isopropyl-5-methoxybenzamide_as_a_highly_reactive_and_environmentally_benign_catalyst_for_alcohol_oxidation
https://www.rsc.org/suppdata/d1/ra/d1ra03142b/d1ra03142b1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.researchgate.net/publication/324843046_2-Iodo-N-isopropyl-5-methoxybenzamide_as_a_highly_reactive_and_environmentally_benign_catalyst_for_alcohol_oxidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

. Key Vibrational

Compound Technique .

Frequencies (cm™?)
2-lodo-5-methoxybenzoic acid Not available Not available
Methyl 2-iodo-5- ) .

Not available Not available

methoxybenzoate

3278, 2972, 1640, 1584, 1542,
2-lodo-N-isopropyl-5- KB 1468, 1391, 1351, 1312, 1278,

r

methoxybenzamide[2]

1262, 1236, 1146, 1114, 1041,
1012, 927, 867, 816, 798, 714

Table 4. Mass Spectrometry Data

Compound lonization Method [M]+ or [M-H]~ (ml/z)
2-lodo-5-methoxybenzoic acid ESI- Predicted: 276.93672
Methyl 2-iodo-5- ) )
Not available Not available
methoxybenzoate
2-lodo-N-isopropyl-5- Calculated for C11H14INOz2:
EI-HRMS

methoxybenzamide[1][2]

319.0070, Found: 319.0060

Table 5: UV-Vis Spectroscopic Data

Compound Solvent Amax (nm)
2-lodo-5-methoxybenzoic acid Not available Not available
Methyl 2-iodo-5- ) .

Not available Not available
methoxybenzoate
2-lodo-N-isopropyl-5- ) )

Not available Not available

methoxybenzamide

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques
discussed in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

¢ Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or
higher for *H NMR and 75 MHz or higher for 33C NMR.

e 1H NMR Data Acquisition:

o A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise
ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Arelaxation delay of 1-2 seconds is used between scans.
e 13C NMR Data Acquisition:

o Alarger number of scans (typically 128 or more) is required due to the lower natural
abundance of 13C.

o Proton decoupling is used to simplify the spectrum and improve sensitivity.

o The spectral width is set to cover the expected range of carbon chemical shifts (e.g., O-
200 ppm).

o Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard
like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact
between the sample and the crystal.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about
100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and
subtracted from the sample spectrum.

Data Processing: The resulting spectrum is typically displayed as transmittance or
absorbance versus wavenumber (cm~1).

. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid
Chromatography (LC).

lonization:

o Electron lonization (El): The sample is bombarded with a high-energy electron beam,
causing fragmentation. This is a "hard" ionization technique useful for structural
elucidation.

o Electrospray lonization (ESI): The sample is dissolved in a suitable solvent and sprayed
through a charged capillary, producing protonated ([M+H]*) or deprotonated ([M-H]~)
molecular ions. This is a "soft" ionization technique that often keeps the molecular ion
intact.

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or hybrid).
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o Data Acquisition: The instrument scans a range of mass-to-charge ratios (m/z) to detect the
ions produced.

» Data Analysis: The resulting mass spectrum shows the relative abundance of ions at
different m/z values. The molecular weight and fragmentation pattern can be used to identify
the compound.

4. UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an
absorbance reading between 0.1 and 1.0.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Data Acquisition: A baseline spectrum of the solvent is recorded in both the sample and
reference cuvettes. The sample solution is then placed in the sample cuvette, and the
absorbance is measured over a specific wavelength range (typically 200-400 nm for
aromatic compounds).

o Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The
wavelength of maximum absorbance (Amax) is a characteristic property of the compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a
conceptual representation of how spectroscopic data relates to molecular structure.
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Caption: General workflow for the spectroscopic analysis of organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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